![molecular formula C9H7BrN2O2 B1367711 Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 886361-98-4](/img/structure/B1367711.png)
Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
“Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is used in organic syntheses and as pharmaceutical intermediates . The compound has a molecular weight of 255.07 .
Synthesis Analysis
The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Molecular Structure Analysis
The InChI code for “Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate” is 1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3 .Chemical Reactions Analysis
3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .Physical And Chemical Properties Analysis
“Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate” is a solid substance . It has a density of 1.68±0.1 g/cm3 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Pharmaceutical Applications
Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate serves as a valuable intermediate in pharmaceutical synthesis. It’s particularly useful in creating compounds with potential therapeutic effects against various diseases. For instance, derivatives of imidazo[1,2-a]pyridine have been studied for their efficacy in treating tuberculosis, showcasing significant bacterial load reduction in infected mice models .
Material Science Applications
This compound also finds applications in material science due to its structural characteristics. It’s recognized as a “drug prejudice” scaffold, which implies its versatility not only in medicinal chemistry but also in the development of materials with specific properties .
Synthesis Methods
The synthesis of Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. These methods highlight the compound’s adaptability and the potential for creating a wide range of derivatives with diverse applications .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound pneumoniae .
Mode of Action
pneumoniae . This suggests that the compound might interact with bacterial proteins or enzymes, inhibiting their function and leading to the bacteria’s death.
Biochemical Pathways
Given its potential anti-bacterial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
pneumoniae , suggesting that the compound may lead to bacterial death at the cellular level.
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially affect the compound’s stability and efficacy .
properties
IUPAC Name |
methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGCHIJIFAKVNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC=C2Br)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585926 |
Source
|
Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate | |
CAS RN |
886361-98-4 |
Source
|
Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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